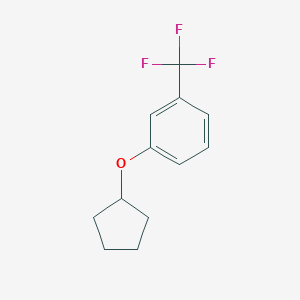

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene

Description

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with a cyclopentyloxy group (-O-cyclopentane) at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position. The cyclopentyloxy group introduces steric bulk and moderate electron-donating effects, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties.

Properties

IUPAC Name |

1-cyclopentyloxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVZOCDZOLUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608779 | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-30-2 | |

| Record name | Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators. The cyclopentyloxy group can be introduced through nucleophilic substitution reactions involving cyclopentanol and appropriate leaving groups.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated benzene derivatives .

Scientific Research Applications

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.

Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

B. Physicochemical Properties

- Lipophilicity : The trifluoromethyl group universally increases hydrophobicity, but substituents like cyclopentyloxy (bulky) or methylsulfonyl (polar) modulate solubility. For example, 1-bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene exhibits altered reactivity due to its sulfonyl group .

- Physical State : Bromoethyl and diethoxypropyl derivatives often form solids (e.g., white solid, 51% yield ), while alkoxy-substituted analogs (e.g., allyloxy derivatives) are typically oils .

Research Findings and Implications

- Steric Challenges : The cyclopentyloxy group’s bulk may limit reactivity in cross-coupling or etherification reactions, as seen in failed attempts with 1-(1-(benzyloxy)ethyl)-3-(trifluoromethyl)benzene .

- Biological Activity : Trifluoromethyl-substituted aromatics often exhibit antiproliferative or antimicrobial activity (e.g., 1-(4-fluorophenyl)-3-(trifluoromethyl)benzene ). The target compound’s cyclopentyloxy group could enhance target binding via steric complementarity.

- Sustainability : Improved synthetic routes for trifluoromethyl analogs, such as avoiding phosphine ligands in Mizoroki–Heck reactions , highlight trends toward greener chemistry applicable to the target compound.

Biological Activity

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound possesses a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane permeability. The cyclopentyloxy moiety may also contribute to its interaction with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, which are crucial for drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

- Case Study 1 : In vitro assays demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the low micromolar range.

Anticancer Effects

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Case Study 2 : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated, indicating effective concentrations for inducing cytotoxicity.

Data Summary

The following table summarizes the biological activities and case study findings related to this compound:

| Biological Activity | Tested Organisms/Cell Lines | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC: 5-10 |

| Antimicrobial | Escherichia coli | Growth inhibition | MIC: 8-12 |

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | IC50: 15-20 |

Research Findings

- Antimicrobial Studies : Research indicates that compounds with similar structures often exhibit broad-spectrum antimicrobial activity, suggesting that the cyclopentyloxy and trifluoromethyl groups play significant roles in their efficacy.

- Cytotoxicity Assessments : The anticancer properties are supported by studies showing that structural modifications can enhance or reduce activity, highlighting the importance of specific functional groups in drug design .

- Mechanistic Insights : Further investigations into the mechanism of action reveal potential pathways through which this compound may exert its effects, including modulation of apoptosis-related proteins and impact on cell cycle progression .

Q & A

Q. What are the most reliable synthetic routes for 1-(cyclopentyloxy)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example:

- Cyclopentyloxy introduction : Reacting 3-(trifluoromethyl)phenol with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Alternative route : Use AlCl₃ as a catalyst for cyclopentyl group attachment via electrophilic aromatic substitution, though regioselectivity must be controlled .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance yield, and use anhydrous conditions to prevent hydrolysis of intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

- ¹H NMR : A singlet for the trifluoromethyl (-CF₃) group at δ ~3.3–3.7 ppm and multiplet signals for the cyclopentyl protons (δ ~1.5–2.5 ppm) .

- ¹⁹F NMR : A distinct signal near -60 ppm for -CF₃ .

- Mass spectrometry : Molecular ion peak at m/z 246 (C₁₂H₁₃F₃O) with fragmentation patterns indicating loss of cyclopentyloxy (-C₅H₉O) .

Q. How does the compound’s lipophilicity influence its applications in medicinal chemistry?

The -CF₃ group increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability. This property is advantageous in drug candidates targeting intracellular enzymes or receptors . Use computational tools like Molinspiration or ACD/LogP to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution reactions involving this compound?

Contradictions arise due to competing directing effects:

- -CF₃ : Strongly meta-directing.

- -O-cyclopentyl : Ortho/para-directing but sterically hindered.

Methodology : - Perform DFT calculations (e.g., Gaussian) to predict reactive sites .

- Use low-temperature kinetics to isolate intermediates and confirm pathways .

- Compare experimental results with analogs (e.g., 3-trifluoromethylanisole) to validate trends .

Q. What strategies are effective in studying the hydrolytic stability of the cyclopentyloxy group under physiological conditions?

- Accelerated stability testing : Expose the compound to pH 7.4 buffer at 37°C and analyze degradation via HPLC-MS.

- Mechanistic insight : Add radical scavengers (e.g., BHT) to determine if hydrolysis is oxidative or acid/base-catalyzed .

- Structural modifications : Introduce electron-withdrawing substituents on the benzene ring to stabilize the ether bond .

Q. How can researchers design experiments to probe the compound’s interactions with biomolecular targets (e.g., enzymes)?

Q. What advanced computational methods are recommended for predicting the compound’s reactivity in catalytic systems?

- Docking simulations (AutoDock Vina) : Screen for potential binding modes in enzyme active sites.

- Molecular dynamics (MD) : Simulate solvent effects and conformational flexibility .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.